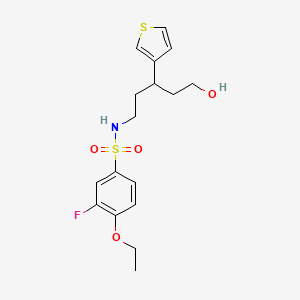
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of aryl substituents and various catalytic and rearrangement processes. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which could be relevant to the synthesis of the compound . Additionally, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provides a methodological framework that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . These techniques could be applied to determine the molecular structure of "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide".
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do discuss reactions of structurally related compounds. For instance, the oxidation of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by ruthenium(III) chloride and its ligation with ruthenium(II) is described, which could offer insights into the reactivity of the compound under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The DFT calculations, vibrational frequencies, NMR chemical shift values, and UV-Vis spectra provide a comprehensive understanding of the properties of these compounds . These methods could be used to predict and analyze the physical and chemical properties of "this compound".
Scientific Research Applications
Novel Synthetic Approaches
A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This methodology is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides, indicating potential applications in the synthesis of complex organic molecules (Mamedov et al., 2016).
Electrocatalytic Degradation of Contaminants
Research into the electro-Fenton degradation of antimicrobials like triclosan and triclocarban has highlighted the efficacy of various electro-Fenton systems in breaking down contaminants. This study's insights into the degradation pathways and intermediates offer a foundation for developing advanced water treatment technologies that target specific organic pollutants (Sirés et al., 2007).
Photodynamic Materials
The photodynamic behavior of vinyl azide crystals under UV light, leading to mechanical effects such as cracking or bending with the release of N2, opens avenues for creating materials with photomechanical responses. These findings could be pivotal in designing novel light-responsive materials for applications in sensors, actuators, and other dynamic systems (Shields et al., 2020).
Metal Complexes in Therapeutics
The synthesis and characterization of palladium (II) complexes based on Schiff base ligands derived from ortho-vanillin have been explored for their cytotoxic studies. These complexes show promise as potential therapeutic agents, with one complex exhibiting higher anti-proliferative activity on cancerous cells than cis-platin. This research contributes to the ongoing search for more effective cancer treatments (Faghih et al., 2018).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-18(28-2,12-6-5-7-13(20)10-12)11-24-16(26)17(27)25-15-9-4-3-8-14(15)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBOKJPEMGRXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

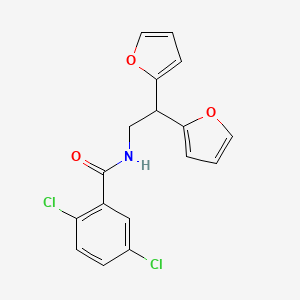
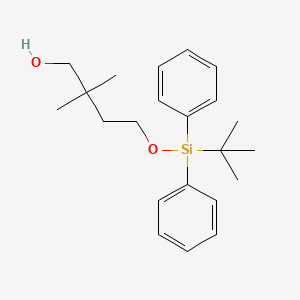
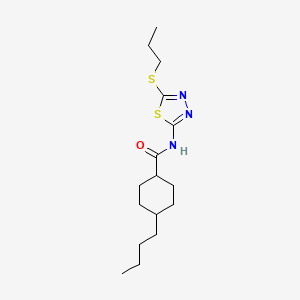
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)
![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

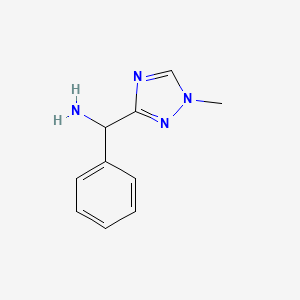
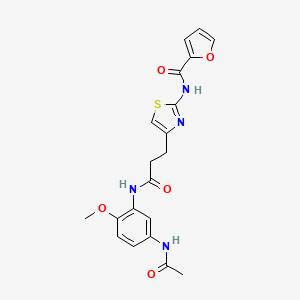
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)
